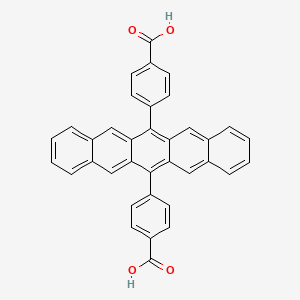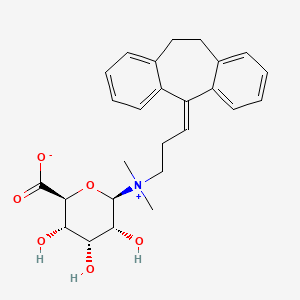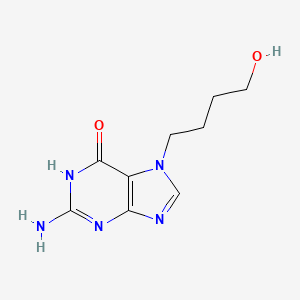
7-(4-Hydroxybutyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Hydroxybutyl)guanine is a synthetic compound that belongs to the class of guanine derivatives It is structurally characterized by the presence of a hydroxybutyl group attached to the seventh position of the guanine base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-hydroxybutylamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
7-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-oxobutyl)guanine.
Reduction: Formation of 7-(butyl)guanine.
Substitution: Formation of various substituted guanine derivatives depending on the reagents used.
科学研究应用
7-(4-Hydroxybutyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other guanine derivatives and nucleoside analogs.
Biology: Employed in studies related to DNA interactions and modifications, particularly in the context of mutagenesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, especially against herpes simplex virus (HSV) and hepatitis C virus (HCV).
Industry: Utilized in the development of nucleic acid sequencing methods and as a building block for more complex molecules.
作用机制
The mechanism of action of 7-(4-Hydroxybutyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This compound targets viral thymidine kinase, inhibiting viral DNA synthesis and thereby exerting its antiviral effects . The molecular pathways involved include the activation of cellular enzymes that recognize and process the modified guanine base, leading to the disruption of viral replication .
相似化合物的比较
Similar Compounds
9-(4-Hydroxybutyl)guanine: Another guanine derivative with similar antiviral properties.
9-(3,4-Dihydroxybutyl)guanine: A compound with additional hydroxyl groups, offering different pharmacokinetic properties.
8-Bromo-9-(3,4-hydroxybutyl)guanine: A brominated derivative with potent inhibitory effects on purine nucleoside phosphorylase.
Uniqueness
7-(4-Hydroxybutyl)guanine is unique due to its specific structural modification at the seventh position, which imparts distinct chemical and biological properties. Its ability to act as a substrate for viral thymidine kinase and its incorporation into nucleic acids make it a valuable tool in antiviral research and therapeutic applications .
属性
分子式 |
C9H13N5O2 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-amino-7-(4-hydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI 键 |
CHPDJXKQSWXICQ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1CCCCO)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


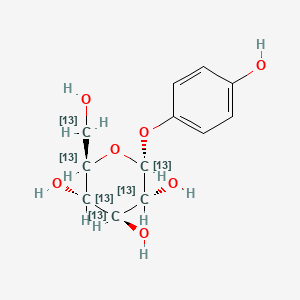
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
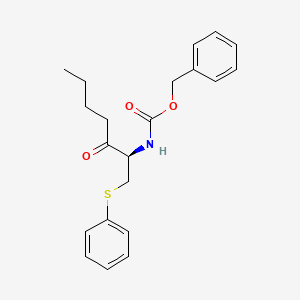
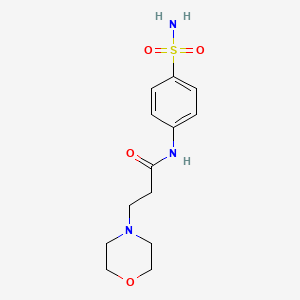
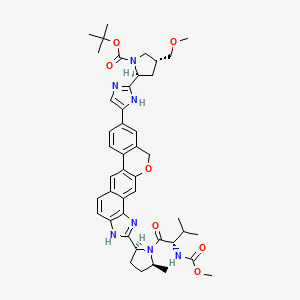
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)
